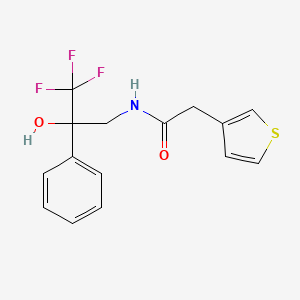

2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Description

Properties

IUPAC Name |

2-thiophen-3-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,12-4-2-1-3-5-12)10-19-13(20)8-11-6-7-22-9-11/h1-7,9,21H,8,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEQEYBPODBLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CC2=CSC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

Formation of the Hydroxyphenylpropyl Moiety: This step involves the reaction of a phenylpropyl halide with a hydroxylating agent to introduce the hydroxy group.

Acetamide Formation: The final step involves the reaction of the thiophene derivative with the hydroxyphenylpropyl compound in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced acetamide derivatives.

Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoromethyl group and the hydroxyphenylpropyl moiety suggests that it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the hydroxyphenylpropyl moiety could contribute to specific interactions with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to certain targets, while the hydroxyphenylpropyl moiety could facilitate specific interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Analysis and Structural Analogues

The target compound’s uniqueness lies in its combination of thiophene , trifluoromethyl , and hydroxy-phenyl groups. Below is a comparison with key analogues from the evidence:

Physicochemical Properties

Hydrophobicity: The trifluoromethyl group in the target compound enhances hydrophobicity, similar to analogues in and . Thiophene vs. Benzothiazole/Nitroimidazole: Thiophene’s lower aromaticity compared to benzothiazole may reduce π-π stacking interactions but improve metabolic stability .

Steric and Electronic Effects :

- The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain creates steric hindrance and electron-withdrawing effects, which could influence binding affinity in biological systems. This contrasts with the 3-phenylpropyl group in , which lacks fluorination.

Data Table: Structural and Functional Comparison

| Parameter | Target Compound | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | EF3 | N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₅F₃NO₂S (estimated) | C₁₇H₁₄F₃N₂O₂S | C₈H₁₀F₃N₃O₂ | C₁₂H₁₀Cl₂F₃NO |

| Molecular Weight | ~362.3 g/mol | ~394.4 g/mol | ~261.2 g/mol | ~318.1 g/mol |

| Key Functional Groups | Thiophene, CF₃, OH | Benzothiazole, CF₃, OCH₃ | Nitroimidazole, CF₃ | Dichloro, CF₃, Allyl |

| LogP (Estimated) | ~2.8 (moderate hydrophobicity) | ~3.5 (high hydrophobicity) | ~1.9 (moderate polarity) | ~3.2 (high hydrophobicity) |

| Potential Applications | Drug design, materials | Pharmaceuticals | Biomedical imaging | Agrochemicals |

Discussion and Research Findings

- Synthetic Challenges : The trifluoromethyl and hydroxy groups in the target compound may complicate synthesis, requiring careful control of reaction conditions (e.g., low temperatures for CF₃ stability, as in ).

- Biological Hypotheses: While EF3 () exploits nitroimidazole’s hypoxia sensitivity, the target compound’s thiophene and hydroxy groups could enable novel mechanisms, such as targeting sulfur-metabolizing enzymes or antioxidant pathways.

- Material Science Potential: The combination of thiophene (conductive properties) and fluorinated chains (thermal stability) suggests applications in organic electronics or coatings, diverging from pharmaceutical-focused analogues .

Biological Activity

The compound 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 343.36 g/mol. The presence of the thiophene ring and trifluoromethyl group contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. For instance, it has been tested against various Gram-positive and Gram-negative bacteria, showing notable effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate a strong potential for development as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using several assays, including the DPPH radical scavenging assay. Results indicated moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Assay | 45 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and binding affinity to cellular membranes, while the thiophene moiety may facilitate interactions with enzymes or receptors involved in microbial resistance mechanisms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of thiophene-based compounds exhibit significant antimicrobial activity. The tested compound was shown to inhibit bacterial growth effectively, suggesting a mechanism involving disruption of cell wall synthesis.

- Antioxidant Properties : Research conducted by [source] utilized the ABTS assay to measure the antioxidant capacity of various thiophene derivatives, including our compound. The findings indicated that the compound's structure allows it to donate electrons effectively, neutralizing free radicals.

- Therapeutic Potential : In a therapeutic context, compounds similar to 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide have been explored for their anti-inflammatory effects. A study highlighted its potential in reducing inflammation markers in vitro.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide?

- Methodological Answer : The synthesis typically involves three stages:

Thiophene Coupling : Introduce the thiophen-3-yl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

Amide Formation : React the thiophene intermediate with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine using coupling reagents like EDC/HOBt in anhydrous dichloromethane (DCM) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene ring and stereochemistry of the hydroxypropyl group .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for the trifluoromethyl group .

- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm) and hydroxyl O-H bonds (~3300 cm) .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Methodological Answer :

- Solvents : Anhydrous DCM or DMF for amide coupling; ethanol for recrystallization .

- Temperature : Maintain 0–5°C during amine acylation to minimize side reactions .

- Catalysts : Use Pd(PPh) for thiophene coupling (70–80°C, 12–24 hours) .

Advanced Research Questions

Q. How can stereochemical challenges in the 2-hydroxy-2-phenylpropyl group be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries or organocatalysts during the hydroxypropyl group formation to control stereochemistry .

Q. What strategies address contradictory bioactivity data in different studies?

- Methodological Answer :

- Assay Standardization : Compare IC values under uniform conditions (e.g., pH 7.4 buffer, 37°C) .

- Purity Assessment : Validate compound integrity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation products .

- Structural Analogues : Test derivatives (e.g., replacing trifluoromethyl with methyl) to isolate structure-activity relationships .

Q. How can computational methods predict biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., kinase inhibitors) to identify binding pockets .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC data to refine predictions .

Q. What mechanistic approaches elucidate its enzyme inhibition mode?

- Methodological Answer :

- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding conformations .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF to improve solubility and reduce side products .

- Catalyst Loading : Reduce Pd catalyst to 2 mol% while increasing reaction time to 36 hours for cost efficiency .

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer during thiophene coupling .

Data Contradiction Analysis

Q. Why do some studies report varying antimicrobial potency for this compound?

- Methodological Answer :

- Microbial Strains : Activity against Gram-positive vs. Gram-negative bacteria may differ due to cell wall permeability; use standardized strains (e.g., S. aureus ATCC 25923) .

- Biofilm vs. Planktonic Assays : Biofilm-embedded microbes show reduced susceptibility; include alamarBlue assays for biofilm-specific efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.